4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole is an organic compound classified within the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms adjacent to each other. The molecular formula for this compound is and it has a molecular weight of 231.13 g/mol. This compound is notable for its bromomethyl substituent at the 4-position, a tert-butyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis .
The synthesis of 4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole typically involves the bromination of a suitable precursor. A common method includes:
The reaction conditions are crucial for optimizing yield and purity. Typical parameters include:
4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole participates in various chemical reactions due to its reactive bromomethyl group. Key reactions include:
The reactivity of this compound can be harnessed in synthetic pathways to create more complex organic molecules, making it a valuable intermediate in organic synthesis.
The mechanism of action for 4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole largely depends on its application in biological systems. It may interact with various molecular targets, including:
This electrophilic nature allows it to modify biological targets, which is critical for its exploration in medicinal chemistry.
While specific physical properties such as density and boiling point are not readily available, general characteristics can be inferred based on similar compounds within the pyrazole family.
Key chemical properties include:
4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole has several significant applications:
This compound's unique structural features make it a candidate for further research in various scientific fields, highlighting its versatility and importance in chemical synthesis and application.
Pyrazole heterocycles constitute a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities, aromatic character, and capacity for diverse substitution patterns that enable precise modulation of pharmacological properties. The presence of two adjacent nitrogen atoms (N1 and N2) creates an amphoteric electronic environment that facilitates interactions with biological targets through dipole interactions, π-stacking, and hydrogen bonding networks [2] [9]. This molecular adaptability has positioned pyrazole derivatives as critical structural components in numerous therapeutic agents spanning anti-inflammatory, anticancer, and antimicrobial applications.
The strategic incorporation of substituents at the C3, C4, and C5 positions profoundly influences the pharmacodynamic profile of pyrazole-based drugs. Celecoxib (a selective COX-2 inhibitor) exemplifies this principle, where the 4-sulfonamide group provides essential hydrogen-bonding interactions within the enzyme active site [2]. Similarly, the recently approved BRAF inhibitor encorafenib incorporates a 3-bromomethyl-1H-pyrazolo[3,4-b]pyridine core (a pyrazole analog) that enables covalent interaction with cysteine residues in target kinases [7]. The tert-butyl group at the C3 position in numerous bioactive pyrazoles serves as a steric modulator that enhances target selectivity by preventing undesired binding to off-target proteins [4] [9].
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals and Their Structural Features
Drug Name | Pyrazole Substituents | Therapeutic Indication | Key Structural Influence |
---|---|---|---|
Celecoxib | 1-Phenyl, 4-(4-methylsulfonylphenyl) | Anti-inflammatory (COX-2 inhibitor) | Sulfonamide H-bond acceptor |
Encorafenib | 3-(Bromomethyl)pyrazolo[3,4-b]pyridine | Anticancer (BRAF inhibitor) | Bromomethyl enables covalent binding |
Deracoxib | 1-(2,4-Difluorophenyl), 4-(methylsulfonyl) | Veterinary NSAID | Difluorophenyl enhances metabolic stability |
Betazole | 2-Aminoethyl, 3-methyl | Gastric acid secretion stimulant | Aminoethyl mimics histamine pharmacophore |
The bromomethyl moiety (-CH₂Br) represents a chemically versatile handle that facilitates diverse derivatization pathways critical for drug optimization. This functional group exhibits exceptional reactivity in nucleophilic substitution reactions (SN2 pathway), enabling efficient carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation under mild conditions [3] [7]. Computational studies of 4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole reveal significant polarization of the C-Br bond (partial charge: C = +0.32, Br = -0.18 at B3LYP/6-31G** level), rendering it highly susceptible to nucleophilic attack [9]. This reactivity profile allows the bromomethyl group to serve as a linchpin for constructing molecular complexity through:
Simultaneously, the steric and electronic effects of the tert-butyl group profoundly influence molecular conformation and bioactivity. This bulky substituent induces significant torsional restriction around the C3-C4 bond (dihedral angle = 37.5° in crystal structures), reducing conformational entropy and preorganizing the molecule for target binding [9]. Nuclear Overhauser Effect (NOE) spectroscopy studies demonstrate that the tert-butyl group creates a hydrophobic domain that shields the adjacent pyrazole C4 position from solvent exposure, enhancing membrane permeability [4]. Density functional theory (DFT) calculations indicate that the electron-donating effect of tert-butyl (+I effect) increases electron density at the pyrazole N2 atom by 18%, potentially enhancing hydrogen bond donation capacity to biological targets [1] [9].
Table 2: Synthetic Applications of Bromomethyl Group in Pyrazole Chemistry
Reaction Type | Reagents/Conditions | Products Formed | Application Reference |
---|---|---|---|
Nucleophilic Substitution | Amines, K₂CO₃, CH₃CN, RT | Aminomethyl derivatives | [2] [4] |
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, toluene, reflux | Biarylpyrazoles | [9] |
Heterocyclization | o-Aminophenols, NaI, DMF, 80°C | Benzoxazole-fused pyrazoles | [7] |
Azidation | NaN₃, DMF, 60°C | Azidomethyl intermediates for click chemistry | [3] |
The synergistic interplay between these substituents creates a molecular platform with exceptional versatility. In anticancer pyrazole-sulfonamide hybrids, the bromomethyl group enables conjugation of additional pharmacophores, while the tert-butyl group enhances cellular penetration through hydrophobic interactions. Recent studies demonstrated that 3-tert-butyl-5-(bromomethyl)-1-methylpyrazole derivatives exhibit 3.7-fold greater cytotoxicity against HCT-116 colon cancer cells compared to their unsubstituted analogs (IC₅₀ = 8.99 μM vs. 33.2 μM), attributed to improved membrane diffusion and target engagement [2]. Similarly, in antimicrobial pyrazole Schiff bases, the bromomethyl group allows structural diversification that overcomes resistance mechanisms, reducing bacterial biofilm formation by 78% at sub-MIC concentrations [9].
Table 3: Computational Parameters for 4-(Bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole
Computational Method | HOMO-LUMO Gap (eV) | C-Br Bond Length (Å) | NBO Charge at C4 | Torsion Angle C3-C4 |
---|---|---|---|---|
B3LYP/6-31G** | 4.82 | 1.934 | -0.152 | 36.8° |
HSEH1PBE/6-311G(d,p) | 5.11 | 1.927 | -0.147 | 35.2° |
M062X/cc-pVDZ | 4.95 | 1.931 | -0.155 | 37.1° |
Experimental (XRD) | - | 1.917 | - | 37.5° |
Compounds Mentioned in Text:4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole, Celecoxib, Encorafenib, Deracoxib, Betazole, 3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid tert-butyl ester, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7